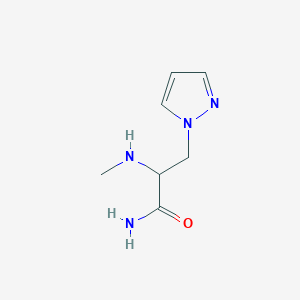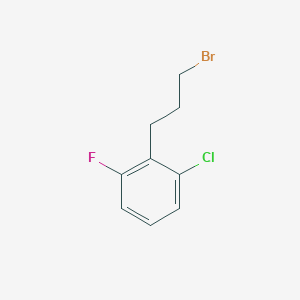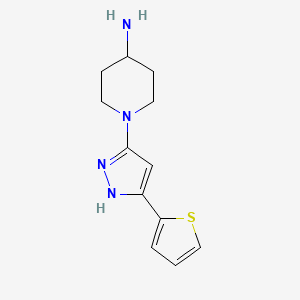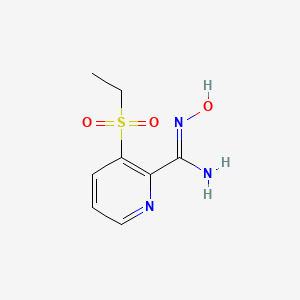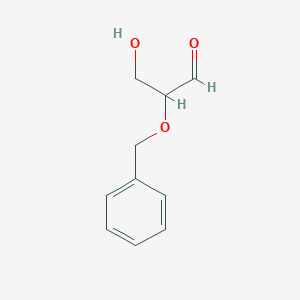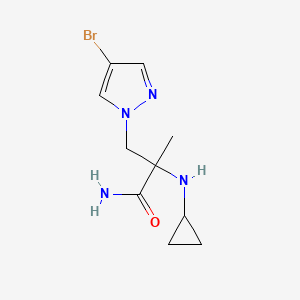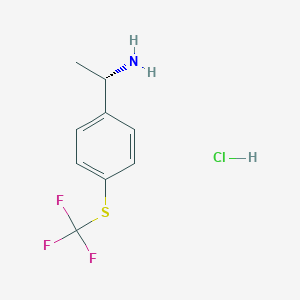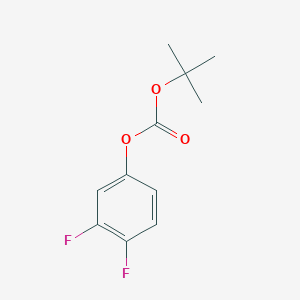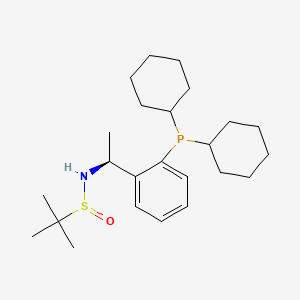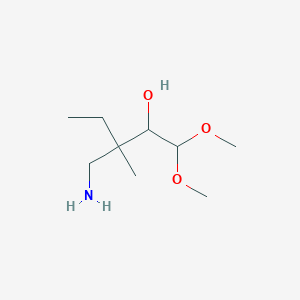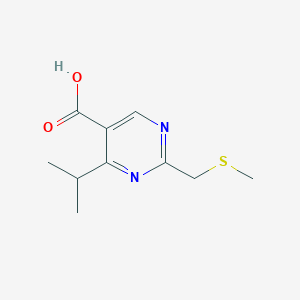
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with a molecular formula of C10H14N2O2S and a molecular weight of 226.3 g/mol . Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine, which is then reacted with isopropyl bromide and carboxylated to yield the final product . The reaction conditions typically involve the use of a base such as potassium carbonate and solvents like chloroform .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in human microglia cells . This inhibition occurs through the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Contains an amino group instead of an isopropyl group.
Uniqueness
4-Isopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H14N2O2S |
|---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
2-(methylsulfanylmethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-6(2)9-7(10(13)14)4-11-8(12-9)5-15-3/h4,6H,5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
INXRMZUWRFHKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


